![molecular formula C10H9N3O2S B12314268 4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyridine-2-carboxylique est un composé hétérocyclique qui présente un cycle thiazole et un cycle pyridine. Ce composé présente un intérêt significatif en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie médicinale, la pharmacologie et la chimie industrielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyridine-2-carboxylique implique généralement la réaction du 4-(chlorométhyl)-1,3-thiazole avec l'acide 2-aminopyridine-3-carboxylique en conditions basiques. La réaction est généralement réalisée dans un solvant tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) avec une base comme le carbonate de potassium ou l'hydroxyde de sodium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir la pureté souhaitée du composé.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyridine-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles pyridine et thiazole.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Hydrogénation catalytique ou utilisation d'agents réducteurs comme le borohydrure de sodium.
Substitution : Des dérivés halogénés et des bases ou des acides forts sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle thiazole peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles pyridine ou thiazole.
Applications de la recherche scientifique
L'acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyridine-2-carboxylique a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Médecine : Exploré pour ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyridine-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Les cycles thiazole et pyridine peuvent participer à des liaisons hydrogène, à des empilements π-π et à d'autres interactions non covalentes, qui peuvent moduler l'activité des molécules cibles. Ces interactions peuvent conduire à l'inhibition ou à l'activation de voies biochimiques, ce qui entraîne les effets biologiques observés.
Applications De Recherche Scientifique
4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyridine-3-carboxylique
- Acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyridine-4-carboxylique
- Acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyrimidine-2-carboxylique
Unicité
L'acide 4-{[(1,3-Thiazol-4-yl)méthyl]amino}pyridine-2-carboxylique est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique. La présence à la fois de cycles thiazole et pyridine fournit une échafaudage polyvalent pour une fonctionnalisation et une optimisation supplémentaires dans la conception de médicaments et d'autres applications.
Propriétés
Formule moléculaire |
C10H9N3O2S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
4-(1,3-thiazol-4-ylmethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c14-10(15)9-3-7(1-2-11-9)12-4-8-5-16-6-13-8/h1-3,5-6H,4H2,(H,11,12)(H,14,15) |
Clé InChI |
REHDQLSRXTWPEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1NCC2=CSC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


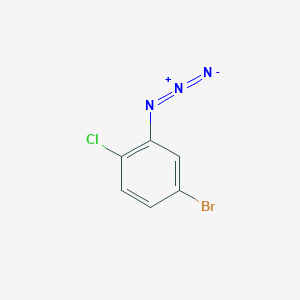
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
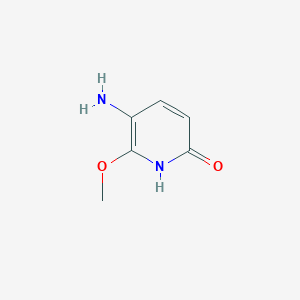



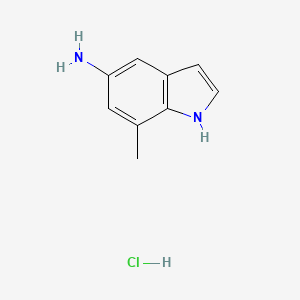
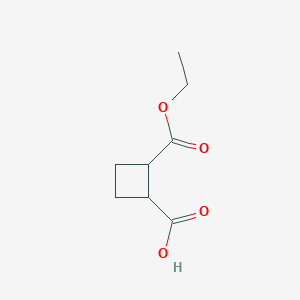
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
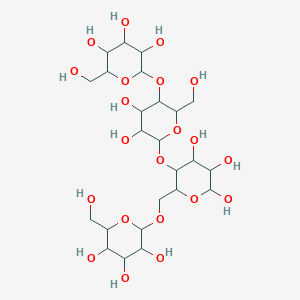
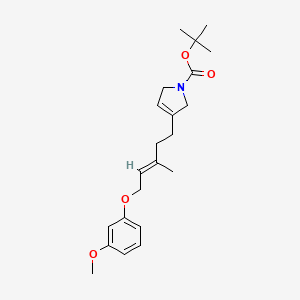
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)

